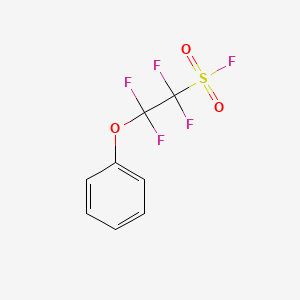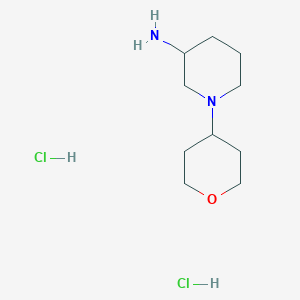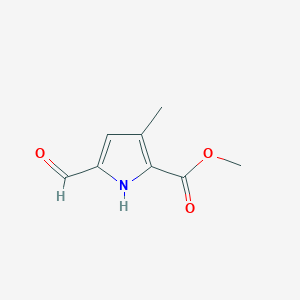![molecular formula C28H34N2O4 B2509147 2-(3-(Diethylamino)propyl)-7-methyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 893352-14-2](/img/structure/B2509147.png)
2-(3-(Diethylamino)propyl)-7-methyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(3-(Diethylamino)propyl)-7-methyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione" is a derivative of the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. These compounds are known for their potential biological activities, which include antibacterial properties as demonstrated by a related compound, 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione, against S. aureus and E. coli .
Synthesis Analysis
The synthesis of related compounds involves a multicomponent process that allows for the creation of a library of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones . A similar synthetic route may be employed for the compound , starting with appropriate precursors such as o-hydroxybenzoylpyruvate, an appropriate diamine, and an aromatic aldehyde. The process typically results in high yields and the ability to introduce a wide range of substituents .
Molecular Structure Analysis
The molecular structure of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones is characterized by a chromeno[2,3-c]pyrrole core, which can be functionalized with various substituents. The presence of a diethylamino propyl group and a propoxyphenyl group in the compound of interest suggests potential for increased molecular interactions and possibly enhanced biological activity due to these additional functional groups.
Chemical Reactions Analysis
The chemical reactivity of the compound is likely to be influenced by the presence of the diethylamino and propoxyphenyl groups. These may participate in various chemical reactions, potentially including interactions with biological targets or reactivity under synthetic conditions that could lead to further derivatization or transformation of the compound.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of "2-(3-(Diethylamino)propyl)-7-methyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione" are not detailed in the provided papers, related compounds are known to be crystallizable, which suggests that the compound may also exhibit this property, facilitating its isolation and purification . The presence of both hydrophobic (propoxyphenyl) and potentially ionizable (diethylamino) groups indicates that the compound may have a complex solubility profile, which could be relevant for its biological activity and formulation.
Applications De Recherche Scientifique
Chemosensors for Metal Ions
Compounds structurally related to the one mentioned, such as naphthoquinone derivatives, have been explored for their potential as chemosensors for transition metal ions. These compounds, through their molecular recognition abilities, exhibit remarkable selectivity towards specific metal ions, which could be harnessed for detecting and quantifying metal ions in various environments (Gosavi-Mirkute et al., 2017).
Photoluminescent Materials
Related research includes the development of photoluminescent conjugated polymers incorporating pyrrolo[3,4-c]pyrrole units, which are known for their strong photoluminescence. Such materials are promising for electronic applications due to their good solubility, processability into thin films, and photochemical stability (Beyerlein & Tieke, 2000).
Inhibitors of Lipid Peroxidation
Compounds with structures incorporating pyrrole and dione units have been studied for their ability to inhibit lipid peroxidation, which is a process contributing to cellular damage and diseases. These inhibitors show promise in protecting against oxidative stress-related damage in biological systems (Braughler et al., 1987).
Antibacterial Activity
Derivatives of pyrrolidine-2,4-diones have been explored for their antibacterial properties. These compounds show moderate activity against common bacterial strains such as S. aureus and E. coli, highlighting their potential in the development of new antibacterial agents (Angelov et al., 2023).
Propriétés
IUPAC Name |
2-[3-(diethylamino)propyl]-7-methyl-1-(4-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O4/c1-5-17-33-21-12-10-20(11-13-21)25-24-26(31)22-18-19(4)9-14-23(22)34-27(24)28(32)30(25)16-8-15-29(6-2)7-3/h9-14,18,25H,5-8,15-17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCCBPDHRVHPHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCN(CC)CC)OC4=C(C3=O)C=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Diethylamino)propyl)-7-methyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(Dimethylamino)-N-[(1R)-1-(3-methyl-1-benzothiophen-2-yl)ethyl]but-2-enamide](/img/structure/B2509064.png)
![2-(4-Fluorophenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2509065.png)

![ethyl 6-benzyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2509068.png)

![N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-N'-phenylurea](/img/structure/B2509073.png)
![1,3-Dimethyl-5-methylsulfanyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2509074.png)

![1-(3-chloro-4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2509076.png)

![2-(2-fluorophenoxy)-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2509078.png)


![1,6,8-trimethyl-1H-imidazo[4',5':4,5]pyrido[2,3-d]pyrimidine-7,9(6H,8H)-dione](/img/structure/B2509085.png)